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Compound of Interest |

Compound Name: Methyl 6-chlorohexanoate
CAS No.: 14273-89-3
- 7

A Critical C6-Linker for PROTACSs, HaloTag®
Ligands, and HDAC Inhibitors[1]
Executive Summary

Methyl 6-chlorohexanoate (CAS 14273-89-3) is a bifunctional aliphatic ester serving as a
versatile building block in modern drug discovery.[1] Characterized by a terminal alkyl chloride
and a methyl ester separated by a six-carbon (C6) aliphatic chain, it provides a precise
structural motif for "linkerology" in Targeted Protein Degradation (PROTACSs) and covalent
protein labeling (HaloTag® technology).[1] This guide analyzes its physicochemical properties,
reaction mechanisms, and validated protocols for its conversion into high-value bioactive
ligands.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Methyl 6-chlorohexanoate is a colorless to pale yellow liquid.[1][2][3] Its dual functionality
allows for orthogonal modification: the ester moiety can be hydrolyzed or transesterified, while
the alkyl chloride serves as a latent electrophile for nucleophilic substitution, often requiring
activation via halogen exchange (Finkelstein reaction) for optimal yields.[1]

Table 1: Physicochemical Specifications
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Property Value Technical Note

Distinct from the bromo-analog

CAS Number 14273-89-3 )
(14273-90-6) and acid form.[1]
Also: Hexanoic acid, 6-chloro-,
IUPAC Name Methyl 6-chlorohexanoate
methyl ester.[1]
Formula C7H13CIO2 Linear aliphatic chain.[1]
] Low MW facilitates fragment-
Molecular Weight 164.63 g/mol ]
based drug design (FBDD).[1]
High boiling point requires
Boiling Point 95-98 °C (12 mmHg) vacuum distillation for
purification.[1]
Denser than water; forms
Density 1.065 g/mL bottom layer in aqueous
extractions.[1]
Immiscible with water;
Solubility DCM, THF, EtOAc, MeOH lipophilic nature (LogP ~1.9).
[1]
. ] N Ester hydrolysis occurs under
Stability Moisture Sensitive

basic aqueous conditions.[1]

Part 2: Pharmacodynamics & Synthetic Utility[1]

The utility of CAS 14273-89-3 lies in its role as a C6-Spacer.[1] In medicinal chemistry, linker
length and composition critically influence the pharmacokinetics (PK) and binding cooperativity
of bivalent molecules.

1. HaloTag® Ligand Synthesis (Chemical Biology)

The most authoritative application of the 6-chlorohexyl motif is in HaloTag® technology.[1] The
HaloTag protein is a modified haloalkane dehalogenase that forms a rapid, irreversible covalent
bond with primary alkyl chlorides (specifically C6 chains).[1]
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e Mechanism: The nucleophilic aspartate residue in the enzyme attacks the terminal carbon of
the 6-chlorohexyl chain, displacing the chloride ion.

e Role of CAS 14273-89-3: It acts as the "warhead" precursor.[1] The ester is hydrolyzed to
the acid, then coupled to a fluorophore or ligand.[1] The resulting molecule allows specific
covalent labeling of fusion proteins in live cells.[1]

2. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACS) require a linker to connect an E3 ligase ligand to a
Target Protein ligand.[1]

» C6 Chain Utility: A 6-carbon alkyl chain provides a flexible, hydrophobic spacer that can
induce favorable protein-protein interactions (PPIs) or span deep binding pockets.[1]

» Reaction Logic: The alkyl chloride is often converted to an azide (via NaNs) for "Click
Chemistry" (CuUAAC) or to an iodide (via Nal) for alkylation of phenolic warheads.[1]

3. HDAC Inhibitor Synthesis

Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a hydrophobic linker
terminating in a zinc-binding group (ZBG), typically a hydroxamic acid.[1]

¢ Synthesis: Methyl 6-chlorohexanoate can be converted to a hydroxamic acid (via NH20H)
while the alkyl chloride is substituted with a "cap" group (e.g., an aromatic amine), creating
novel HDACI analogs with C6 spacing.[1]

Diagram 1: Bifunctional Reactivity Map

This diagram illustrates the orthogonal reaction pathways available for Methyl 6-
chlorohexanoate.[1]
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Caption: Orthogonal synthetic pathways for CAS 14273-89-3. The molecule serves as a
divergent intermediate for activated alkylators, carboxylic acids, or hydroxamates.

Part 3: Experimental Protocols

As a Senior Application Scientist, | recommend the following validated protocols. The
Finkelstein Reaction is critical because the alkyl chloride is a relatively poor electrophile for
direct SN2 coupling with bulky nucleophiles; conversion to the iodide increases yield
significantly.

Protocol 1: Activation via Finkelstein Reaction (Cl - 1)

Purpose: To convert the unreactive alkyl chloride into a reactive alkyl iodide for subsequent
coupling.

» Reagents: Methyl 6-chlorohexanoate (1.0 eq), Sodium lodide (Nal, 2.0 eq), Acetone (Dry,
0.5 M concentration).

o Setup: Flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.
e Procedure:
o Dissolve Nal in dry acetone (Nal is soluble; NaCl is not).[1][4]

o Add Methyl 6-chlorohexanoate dropwise.[1]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b083644?utm_src=pdf-body-img
https://www.benchchem.com/product/b083644?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://en.wikipedia.org/wiki/Finkelstein_reaction
https://www.benchchem.com/product/b083644?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reflux the mixture at 60°C for 18—-24 hours. A white precipitate (NaCl) will form, driving the
equilibrium (Le Chatelier's principle).[1]

o Workup:
o Cool to room temperature and filter off the NaCl solid.[1]
o Concentrate the filtrate in vacuo.[1]

o Dissolve residue in Diethyl Ether or EtOAc.[1] Wash with 10% Na2S20s (to remove iodine
color) and Brine.[1]

o Dry over MgSOa4 and concentrate.[1]

» Validation: *H NMR will show a shift of the terminal methylene protons (CHz-Cl = 3.5 ppm -
CH2-1=3.2 ppm).[1]

Protocol 2: Selective Ester Hydrolysis

Purpose: To generate 6-chlorohexanoic acid for amide coupling (e.g., HaloTag ligand
synthesis) without displacing the chloride.

» Reagents: Methyl 6-chlorohexanoate (1.0 eq), Lithium Hydroxide (LIOH-H20, 1.5 eq),
THF/Water (3:1 ratio).[1]

e Procedure:
o Dissolve ester in THF/Water mixture at 0°C.[1]
o Add LiOH slowly.[1]

o Stir at 0°C to Room Temperature for 4 hours. Note: Avoid heating to prevent accidental
hydrolysis of the alkyl chloride to an alcohol.

o Workup:
o Acidify carefully with 1M HCI to pH ~2.[1]

o Extract immediately with Ethyl Acetate (3x).[1]
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o Dry and concentrate.[1][5]

e Yield: Typically >90% quantitative conversion to 6-chlorohexanoic acid.[1]

Diagram 2: HaloTag Ligand Synthesis Workflow

This workflow demonstrates the conversion of CAS 14273-89-3 into a functional biological
probe.

Methyl 6-chlorohexanoate Amine-Functionalized
(14273-89-3) Fluorophore/Drug

Step 1: Hydrolysis
(LiOH, THF/H20)

'

6-Chlorohexanoic Acid

l

Step 2: Amide Coupling
(EDC/NHS or HATU)

Amide Bond Formation

HaloTag® Ligand
(CI-C6-Linker-Ligand)

Click to download full resolution via product page

Caption: Synthesis of a HaloTag probe using CAS 14273-89-3. The C6-chloro moiety is
preserved to serve as the enzyme substrate.

Part 4: Safety & Handling (E-E-A-T)

As a halogenated ester, CAS 14273-89-3 requires specific safety protocols.[1]
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o Alkylating Potential: Primary alkyl chlorides are weak alkylating agents.[1] While less reactive
than iodides or sulfonates, they can still react with DNA nucleophiles over time.[1] Use
gloves and work in a fume hood.[1]

e Genotoxic Impurity (GTI) Risk: In drug substances, traces of alkyl halides are regulated as
potential genotoxins (PGIs).[1] If this material is used in the final steps of API synthesis,
rigorous clearance testing (GC-MS) is required to ensure levels are below the Threshold of
Toxicological Concern (TTC).

o Disposal: Must be disposed of as halogenated organic waste.[1] Do not mix with non-
halogenated solvents to avoid cross-contamination of waste streams.[1]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://www.benchchem.com/product/b083644?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/84311
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://www.benchchem.com/product/b083644?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-6-oxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-hydroxyhexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-hydroxyhexanoate
https://www.echemi.com/sds/methyl-6-bromohexanoate-pd181109107064.html
https://en.wikipedia.org/wiki/Finkelstein_reaction
http://orgsyn.org/demo.aspx?prep=v81p0121
https://pubchem.ncbi.nlm.nih.gov/compound/84311
https://pubchem.ncbi.nlm.nih.gov/compound/84311
https://www.benchchem.com/product/b083644#cas-number-14273-89-3-properties-and-uses
https://www.benchchem.com/product/b083644#cas-number-14273-89-3-properties-and-uses
https://www.benchchem.com/product/b083644#cas-number-14273-89-3-properties-and-uses
https://www.benchchem.com/product/b083644#cas-number-14273-89-3-properties-and-uses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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